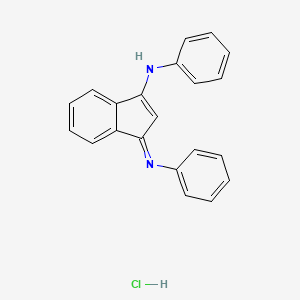

![molecular formula C6H14ClNO B2943992 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride CAS No. 2173637-17-5](/img/structure/B2943992.png)

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

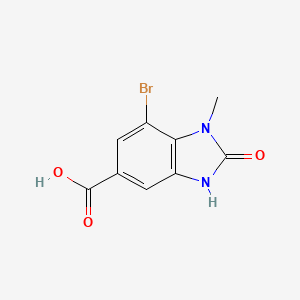

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2173637-17-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is ®-2-(azetidin-2-yl)propan-2-ol hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 . The InChI key is AISKZCFQZZIZHH-NUBCRITNSA-N . The canonical SMILES structure is CC©(C1CNC1)O.Cl .Physical And Chemical Properties Analysis

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a solid at room temperature . It has a molecular weight of 151.63 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 32.3 Ų .Scientific Research Applications

Synthesis and Transformation

Transformation of Azetidin-2-ones : A study by Mollet et al. (2011) in "The Journal of Organic Chemistry" described the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involved a two-step process with intermediate formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines (Mollet, D’hooghe, & de Kimpe, 2011).

Reactivity of N-(omega-haloalkyl)-beta-lactams : D’hooghe et al. (2008) in "Organic & Biomolecular Chemistry" evaluated the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride. This study led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Azetidin-2-ones as Synthon for Biologically Important Compounds : Research by Deshmukh et al. (2004) in "Current Medicinal Chemistry" highlighted the use of azetidin-2-one as a building block for synthesizing a wide array of organic molecules. This includes the synthesis of aromatic beta-amino acids, peptides, and amino sugars, exploiting the strain energy and selective bond cleavage of the beta-lactam ring (Deshmukh et al., 2004).

Pharmaceutical Applications

Synthesis of Novel Phenyl Pyrazoline Derivatives : Shah and Patel (2012) in "Chemical Science Transactions" synthesized novel phenyl pyrazoline derivatives from 3-chloro-1-{4-(3-(substituted phenyl)prop-2-enoyl)phenyl}-4-(4-hydroxyphenyl)azetidin-2-one. These compounds were evaluated for their antimicrobial activity, showcasing the potential pharmaceutical applications of related azetidin-2-ones (Shah & Patel, 2012).

Discovery of Potent Inhibitors of Cholesterol Absorption : A study by Rosenblum et al. (1998) in "Journal of Medicinal Chemistry" described the design and synthesis of SCH 58235, a potent inhibitor of intestinal cholesterol absorption. This compound is based on the azetidin-2-one structure and highlights the significance of this molecular framework in drug discovery (Rosenblum et al., 1998).

Safety and Hazards

properties

IUPAC Name |

2-[(2R)-azetidin-2-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKZCFQZZIZHH-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

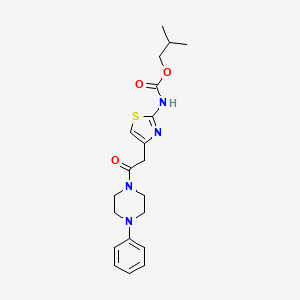

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)

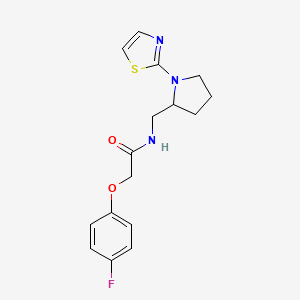

![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)